molecular formula C4H12N6 B1594937 N-(2-Guanidinoethyl)guanidine CAS No. 44956-51-6

N-(2-Guanidinoethyl)guanidine

Cat. No. B1594937
CAS RN: 44956-51-6
M. Wt: 144.18 g/mol
InChI Key: MRXYVMXWTBRRSB-UHFFFAOYSA-N
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Description

“N-(2-Guanidinoethyl)guanidine” is a guanidine derivative . Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions . It is also found in the urine as a normal product of protein metabolism .


Synthesis Analysis

The synthesis of guanidines has been a subject of interest due to their applications in many fields such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .


Molecular Structure Analysis

The molecular structure of “N-(2-Guanidinoethyl)guanidine” can be analyzed using quantum chemical calculations . These calculations can provide insight into the structure of the guanidine derivative in polar solvents .


Chemical Reactions Analysis

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . The thermal behavior of the degraded samples was investigated under elevated temperature conditions . Results indicate that decomposition of GN is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable .


Physical And Chemical Properties Analysis

“N-(2-Guanidinoethyl)guanidine” has a molecular formula of C4H12N6 and a molecular weight of 144.18 .

Scientific Research Applications

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidine natural products isolated from microorganisms, marine invertebrates and terrestrial plants, amphibians and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids and shikimic acid derived, are the subject of this review . The topics include the discovery of new metabolites, total synthesis of natural guanidine compounds, biological activity and mechanism-of-action, biosynthesis and ecological functions .

  • Organic & Biomolecular Chemistry

    • Guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
    • Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
    • A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
  • Biological Applications

    • Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities .
    • The ability of guanidines to form hydrogen bonds (HBs), their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
    • Some biological applications of guanidines include DNA minor groove binders, kinase inhibitors, and α 2 -noradrenaline receptors antagonists .
  • Chemical Synthesis

    • Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
    • A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported. This strategy provides straightforward and efficient access to diverse guanidines .
  • Pharmaceutical Applications

    • Guanethidine, a guanidine derivative, is an antihypertensive agent used in the management of moderate and severe hypertension, either alone or as an adjunct, and for the management of renal hypertension .
    • It works by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
  • Agricultural Applications

    • Guanidine has a variety of applications including its use as a slow-release fertilizer .
  • Industrial Applications

    • Guanidine is used as a propellant or as a precursor to pharmaceuticals and antimicrobial polymers .

Safety And Hazards

Guanidine hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It may also form combustible dust concentrations in air .

Future Directions

The chemistry and biology of guanidine secondary metabolites have been a subject of research. Topics include the discovery of new metabolites, total synthesis of natural guanidine compounds, biological activity and mechanism-of-action, biosynthesis and ecological functions .

properties

IUPAC Name

2-[2-(diaminomethylideneamino)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXYVMXWTBRRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274798
Record name N'',N'''-Ethane-1,2-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Guanidinoethyl)guanidine

CAS RN

44956-51-6
Record name NSC227865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'',N'''-Ethane-1,2-diyldiguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TL Nguyen, Y Choi, J Kim - Advanced materials, 2019 - Wiley Online Library
Immunotherapy has been recognized for decades as a promising therapeutic method for cancer treatment. To enhance host immune responses against cancer, antigen‐presenting …
Number of citations: 159 onlinelibrary.wiley.com
K Gou, Y Wang, L Xie, X Guo, Y Guo, J Ke, L Wu… - Chemical Engineering …, 2021 - Elsevier
Chiral mesoporous silica nanoparticles (CMSNs) are important members of mesoporous silica nanoparticles (MSNs) family. They not only exhibit prominent physicochemical properties …
Number of citations: 23 www.sciencedirect.com
GJ Owens, RK Singh, F Foroutan, M Alqaysi… - Progress in materials …, 2016 - Elsevier
Sol–gel chemistry offers a flexible approach to obtaining a diverse range of materials. It allows differing chemistries to be achieved as well as offering the ability to produce a wide range …
Number of citations: 805 www.sciencedirect.com
P Singh, S Srivastava, SK Singh - ACS Biomaterials Science & …, 2019 - ACS Publications
Silica nanoparticles (Si-NPs) are widely explored in biomedical applications due to their high surface area, excellent biocompatibility, and tunable pore size. The silica surface can be …
Number of citations: 100 pubs.acs.org
P Kolimi, S Narala, AAA Youssef, D Nyavanandi… - …, 2023 - ncbi.nlm.nih.gov
Recent advances in drug delivery technologies utilizing a variety of carriers have resulted in a paradigm shift in the current approach to diagnosis and therapy. Mesoporous silica …
Number of citations: 17 www.ncbi.nlm.nih.gov
F Farjadian, A Roointan, S Mohammadi-Samani… - Chemical Engineering …, 2019 - Elsevier
Mesoporous silica nanoparticles (MSNs) are a key example of the innovation in material science to develop nanotechnology-based delivery systems. Biological and pharmaceutical …
Number of citations: 173 www.sciencedirect.com
S Saroj, SJ Rajput - Journal of Drug Delivery Science and Technology, 2018 - Elsevier
Theranostics is an emerging field which involves application of a single formulation for both diagnosis as well as therapeutics. The present manuscript describes various applications of …
Number of citations: 50 www.sciencedirect.com
T Asefa, Z Tao - Chemical research in toxicology, 2012 - ACS Publications
In this review, recent reports on the biocompatibility of mesoporous silica nanoparticles (MSNs) are reviewed, with special emphasis being paid to the correlations between MSNs’ …
Number of citations: 424 pubs.acs.org
RE Serda, C Chiappini, D Fine… - Preface XV List of …, 2009 - researchgate.net
The aim of the National Cancer Institute is to eliminate death and suffering from cancer by 2015, by harnessing the power of nanotechnology to provide new tools for diagnosing, …
Number of citations: 7 www.researchgate.net
Y Kuthati, PJ Sung, CF Weng, CY Mou… - … of nanoscience and …, 2013 - ingentaconnect.com
The advent of Nanotechnology has paved a way for improved disease treatment strategies, the most noteworthy being the mesoporous silica nanoparticles (MSNs) which have gained …
Number of citations: 60 www.ingentaconnect.com

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